molecular formula C24H30N2O B3795615 2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane

2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane

Cat. No.: B3795615
M. Wt: 362.5 g/mol
InChI Key: HUFXSUASMFRZCJ-UHFFFAOYSA-N
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Description

The compound “2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a type of cyclic compound, or a compound in which one or more series of atoms in the compound is connected to form a ring. The spirocyclic structure in this compound is characterized by two rings sharing a single atom, which is called the spiroatom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring system, along with benzoyl (C6H5CO-) and benzyl (C6H5CH2-) groups attached to the spirocyclic system. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The benzoyl and benzyl groups could potentially undergo a variety of chemical reactions, including substitution, addition, or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the spirocyclic system could potentially confer rigidity to the molecule, which could influence its physical properties such as melting point and solubility .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

(4-methylphenyl)-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-19-7-9-22(10-8-19)23(27)26-14-12-24(18-26)11-4-13-25(17-24)16-21-6-3-5-20(2)15-21/h3,5-10,15H,4,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFXSUASMFRZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane

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